2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine
Description
2-Methyl-N-(thiophen-2-ylmethyl)propan-1-amine is a secondary amine characterized by a branched aliphatic chain (2-methylpropyl group) and a thiophene-derived substituent. The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the formation of heterocyclic derivatives. For example, it reacts with homophthalic anhydride under N-methylimidazole catalysis to yield tetra-hydroisoquinoline carboxylic acids, demonstrating its role in constructing complex nitrogen-containing frameworks .
Properties
IUPAC Name |
2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,8,10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXXZEKTOKFSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358829 | |
| Record name | 2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58924-52-0 | |
| Record name | 2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine typically involves the reaction of thiophene derivatives with appropriate amines. One common method involves the alkylation of thiophene with 2-methylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Thiophene derivatives exhibit enhanced electron-rich character compared to furan, favoring nucleophilic substitutions .
Pharmacologically Active Amine Derivatives
PF-04455242: A κ-Opioid Receptor Antagonist
PF-04455242 (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine) shares structural similarities with the target compound but features a biphenyl-sulfonyl-pyrrolidine group.
Mechanistic Insights :
- The sulfonamide and biphenyl groups in PF-04455242 enhance receptor binding via hydrophobic and π-π interactions, absent in the thiophene-based compound .
- The branched aliphatic chain in both compounds may influence membrane permeability, though PF-04455242’s bulkier structure reduces CNS penetration .
Solubility and Reactivity
- 2-Methyl-N-(thiophen-2-ylmethyl)propan-1-amine: Limited aqueous solubility due to hydrophobic thiophene; reacts with anhydrides to form bicyclic structures .
- N-(Pyridin-2-ylmethyl) analogs : Pyridine’s basic nitrogen improves solubility in acidic media (e.g., hydrochloride salts) .
Biological Activity
Overview
2-Methyl-N-(thiophen-2-ylmethyl)propan-1-amine is an organic compound with the molecular formula C9H15NS. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Molecular Structure:
- Chemical Formula: C9H15NS
- Molecular Weight: 171.29 g/mol
- Functional Groups: Contains a thiophene ring and an amine functional group.
Biological Activities
Research indicates that 2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine exhibits several biological activities:
-
Antimicrobial Activity:
- Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Case Study: A study demonstrated that derivatives of thiophene-based compounds, including this amine, showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
-
Anti-inflammatory Properties:
- The compound has been investigated for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Research Findings: In vitro assays indicated that 2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine reduced the production of TNF-alpha and IL-6 in macrophage cell lines .
-
Cytotoxicity:
- Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines.
- IC50 Values: In one study, the compound showed IC50 values between 5.48 µM and 16.79 µM against A549 (lung cancer) and MCF7 (breast cancer) cell lines, indicating significant potential for further development as an anticancer agent .
The biological activity of 2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Binding: Potential binding to receptors associated with pain and inflammation has been suggested, although further studies are required to elucidate these pathways fully.
Comparative Analysis
To better understand the uniqueness of 2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity Profile |
|---|---|---|
| Methiopropamine | Similar amine structure | Different activity; primarily stimulant effects |
| Thiophene Derivatives | Varying substituents on thiophene ring | Diverse activities; some show anticancer properties |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Propanol core instead of propanediol | Varies in biological activity; less potent than target compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
